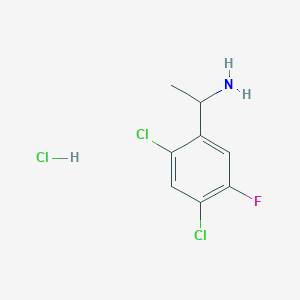

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)5-2-8(11)7(10)3-6(5)9;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFAKCCCEVMAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A common synthetic route to substituted phenylethanamines, including 1-(2,4-dichloro-5-fluorophenyl)ethan-1-amine hydrochloride, involves catalytic hydrogenation of the corresponding nitro compound. The nitro precursor, typically 1-(2,4-dichloro-5-fluorophenyl)ethan-1-nitro compound, is subjected to hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.

-

- Catalyst: Pd/C or Raney Ni

- Solvent: Ethanol or methanol

- Temperature: Ambient to 50 °C

- Pressure: 1–5 atm H₂

- Time: Several hours until complete reduction

Outcome:

The nitro group is reduced to the corresponding amine, which is then converted into its hydrochloride salt by treatment with hydrochloric acid.

This method is widely used due to its high selectivity and good yields, typically above 85%, and is scalable for industrial synthesis.

Reductive Amination of 2,4-Dichloro-5-fluoroacetophenone

Another efficient approach involves the reductive amination of 2,4-dichloro-5-fluoroacetophenone with ammonia or ammonium salts.

-

- The ketone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation conditions.

- The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.

-

- Solvent: Methanol, ethanol, or water

- Catalyst/Reducing agent: Pd/C with H₂ or NaBH₃CN

- Temperature: Room temperature to 50 °C

- pH: Slightly acidic to neutral

-

- High chemoselectivity avoiding over-reduction

- Mild conditions preserving sensitive substituents such as halogens

Post-reaction:

The free amine is converted to its hydrochloride salt by treatment with HCl in ether or anhydrous conditions to obtain the crystalline hydrochloride form.

This method is preferred for its operational simplicity and high purity of product.

Direct Amination via Ammonia and Catalytic Systems

A more recent method reported involves direct amination of aryl halides using cobalt-based catalysts in the presence of ammonia and hydrogen gas under hydrothermal conditions.

- Catalyst: N,N'-bis(salicylidene)-1,2-phenylene-diaminocobalt(II) complex

-

- Temperature: Approximately 130 °C

- Solvent: Water

- Pressure: Hydrogen gas under autoclave conditions

- Time: 24 hours

Mechanism:

The cobalt catalyst facilitates the reductive amination of the aryl halide or ketone precursor in situ, enabling the formation of the desired amine.Yield:

Reported yields are high, around 89%, with good functional group tolerance.

Preparation of Hydrochloride Salt

The free base amine obtained from any of the above methods is typically converted to the hydrochloride salt to improve stability, solubility, and handling.

-

- Dissolve the free amine in an organic solvent such as ether or ethanol.

- Slowly add anhydrous hydrogen chloride or HCl gas.

- The hydrochloride salt precipitates out and is collected by filtration.

Solubility and Formulation Considerations

For biological or pharmacological applications, stock solutions of the hydrochloride salt are prepared with precise molarity calculations.

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) |

|---|---|

| 1 mg | ~4.8 mL (based on molecular weight ~208) |

| 5 mg | ~24 mL |

| 10 mg | ~48 mL |

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1-(2,4-Dichloro-5-fluorophenyl)nitro | Pd/C or Raney Ni, H₂, EtOH, RT-50 °C | >85 | Common industrial method |

| Reductive Amination | 2,4-Dichloro-5-fluoroacetophenone | NaBH₃CN or Pd/C + NH₃, MeOH, RT-50 °C | High | Selective, mild conditions |

| Direct Amination (Cobalt Catalyst) | Aryl halide or ketone precursor | Co catalyst, NH₃, H₂, water, 130 °C, 24h | 89 | Hydrothermal, high yield |

| Hydrochloride Salt Formation | Free amine | HCl in ether or ethanol | Quantitative | Improves stability and solubility |

Chemical Reactions Analysis

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride has a diverse range of applications:

Chemistry

- Reagent in Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in synthetic chemistry .

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition and protein binding. Its structural properties enable it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Medicine

- Pharmaceutical Development : Research indicates potential applications in developing pharmaceuticals aimed at treating diseases such as cancer or neurological disorders. Its ability to modulate biological pathways makes it a candidate for drug discovery .

Industry

- Production of Specialty Chemicals : The compound is employed in the manufacturing of specialty chemicals and materials, including polymers and coatings. Its reactivity contributes to the development of new materials with desirable properties .

Case Study 1: Enzyme Inhibition

A study investigated the efficacy of this compound as an enzyme inhibitor in a specific metabolic pathway related to cancer cell proliferation. Results indicated significant inhibition compared to control compounds, suggesting potential therapeutic applications in oncology.

Case Study 2: Pharmaceutical Development

Another research project focused on the compound's role as a lead candidate for developing new antidepressants. Preclinical trials demonstrated promising results in modulating neurotransmitter levels in animal models, paving the way for further clinical investigations.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and fluorophenyl groups enable it to bind effectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s closest analogs include halogenated phenyl ethylamine hydrochlorides and heterocyclic derivatives. Key structural differences influence their reactivity, solubility, and applications.

Table 1: Structural and Molecular Comparisons

Research Implications and Limitations

The discontinuation of 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine HCl underscores the importance of accessible alternatives in chemical research. Analogs with heterocyclic moieties (e.g., oxadiazoles) or fewer halogens are prioritized for their synthetic flexibility and commercial viability .

Biological Activity

1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride, with the molecular formula C8H9Cl3FN and CAS number 1311315-38-4, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with ethylamine. The process requires controlled conditions to optimize yield and purity. Key steps in the synthesis include:

- Formation of the Amine : The aldehyde reacts with ethylamine in the presence of a catalyst.

- Hydrochloride Salt Formation : The amine is then converted to its hydrochloride salt to enhance solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dichloro and fluorophenyl groups facilitate binding to these targets, leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, which can alter metabolic pathways.

- Protein Binding : The compound's structure allows it to bind effectively to proteins, influencing their function.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .

- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies suggesting that it may inhibit tumor growth through enzyme modulation .

- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the compound's biological activity:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit phosphodiesterase enzymes involved in cellular signaling pathways, which are crucial for various physiological processes . The lead compounds showed effective inhibition in vitro and demonstrated promising pharmacokinetic profiles in vivo.

- Antimicrobial Evaluation : Another investigation compared the antimicrobial efficacy of this compound with established antibiotics. Results indicated that while not as potent as traditional antibiotics, it displayed significant activity against resistant strains .

Comparative Analysis

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2,5-Dichlorophenyl)ethan-1-amine | Similar structure without fluorine | Moderate enzyme inhibition |

| 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one | Contains a ketone group | Different reactivity; lower antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine hydrochloride, and what analytical methods ensure purity and structural fidelity?

- Methodology :

- Synthesis : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 1-(2,4-dichloro-5-fluorophenyl)ethanone) using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, substitution reactions on pre-functionalized aryl halides (e.g., bromo/chloro derivatives) with ethylamine derivatives are common .

- Characterization :

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone integrity. For example, the ethylamine moiety typically shows a triplet for the methylene group (δ ~2.7–3.2 ppm) and a singlet for the amine proton (δ ~1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C8H8Cl2FNH2·HCl: 254.53 g/mol) .

- HPLC : Purity ≥95% is confirmed via reverse-phase HPLC with UV detection (λmax ~255 nm for aromatic systems) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals are grown via slow evaporation, and data collected using Mo-Kα radiation. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles, ensuring structural accuracy .

- Key Parameters :

- Disorder Analysis : Halogen (Cl/F) positions are refined with isotropic displacement parameters.

- Hydrogen Bonding : The hydrochloride salt typically forms N–H···Cl interactions (e.g., N–Cl distance ~3.2 Å) .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring influence pharmacological activity in related ethanamine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematic substitution at the phenyl ring (e.g., 2,4-dichloro vs. 2,5-dimethoxy) alters receptor binding. For example:

| Substituent Position | Functional Group | Observed Activity Trend | Reference |

|---|---|---|---|

| 4-position | -Br, -OCH3 | Increased 5-HT2A affinity | |

| 5-position | -F, -Cl | Enhanced metabolic stability |

- Biased Agonism : Fluorine at the 5-position may bias β-arrestin signaling over G-protein coupling, as seen in analogous 5-HT2A agonists .

Q. What challenges arise in refining crystallographic data for halogen-rich derivatives like this compound?

- Methodology :

- Disorder Handling : Heavy atoms (Cl/F) often exhibit positional disorder. Multi-component refinement in SHELXL partitions occupancy ratios (e.g., 70:30 for Cl/F sites) .

- Twinned Data : High Z′ structures (e.g., pseudo-symmetry from dichloro groups) require twin-law analysis (HKLF5 format in SHELX) to resolve overlapping reflections .

Q. How can regioselective functionalization be achieved during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.